Albaspidin AP

Übersicht

Beschreibung

Characterization of Albachelin Biosynthesis

The study on albachelin biosynthesis reveals the role of N-Hydroxylating monooxygenases (NMOs) in siderophore production, which are vital for iron chelation in microorganisms and plants. Specifically, the research focuses on the enzyme abachelin monooxygenase (AMO) from Amycolatopsis alba, detailing its purification and characterization in both holo and apo forms. The enzyme's ability to hydroxylate ornithine and its interaction with lysine and NADPH are key findings of this research .

Molecular Insights into Antibiotic Resistance

Antibiotic resistance is a critical issue in healthcare, and the paper on albicidin resistance provides valuable insights. The study demonstrates how the drug-binding protein AlbA from Klebsiella oxytoca binds albicidin with high affinity, inhibiting its antibacterial activity. The crystal structure of AlbA in complex with albicidin is reported, showing the necessity of both α-helical repeat domains for binding. This research contributes to the understanding of antibiotic resistance mechanisms and aids in the development of more effective albicidin analogs .

Adaptation of a Bacterial Multidrug Resistance System

The structure and function of AlbA are explored in the context of its role in neutralizing antibiotics like albicidin and cystobactamid. The study reveals that AlbA's structure is similar to the multiantibiotic neutralizing protein TipA and that it has adapted to bind long-chain antibiotics. The research also uncovers a chemical modification of albicidin promoted by AlbA, which diminishes the antibiotic's potency. This adaptation suggests an evolutionary response to antibiotic threats .

Radical SAM Enzyme AlbA and Thioether Bond Formation

Subtilosin A's unique thioether bonds are the focus of this study, which identifies the radical S-adenosylmethionine enzyme AlbA as responsible for their formation. AlbA's role in the synthesis of these bonds, its requirement for two [4Fe-4S] clusters, and the proposed radical mechanism for thioether bond formation are significant contributions to the understanding of subtilosin A maturation .

Albanol A and Apoptotic Cell Death

The cytotoxic and apoptosis-inducing activities of Albanol A, derived from Morus alba, are investigated in the context of human leukemia (HL60) cells. The compound's potent cytotoxicity, its effect on human DNA topoisomerases, and the induction of early apoptosis are key findings. The study also examines the molecular pathways involved, including the impact on caspases and the Bax/Bcl-2 ratio, suggesting the potential of Albanol A as a lead compound for leukemia treatment .

Wissenschaftliche Forschungsanwendungen

Hemmung von Proteasen und Phosphatasen

Albaspidin AP wird verwendet, um die Integrität von Proteinen vor mehreren Proteasen und Phosphatasen zu schützen, bei denen es sich um Enzyme handelt, die Proteine bzw. Phosphate abbauen. Diese Anwendung ist in verschiedenen Bereichen wie der Molekularbiologie und Biochemie von entscheidender Bedeutung, wo die Erhaltung der Proteinstruktur und -funktion unerlässlich ist .

Hemmung der Fettsäure-Synthase

Untersuchungen haben gezeigt, dass this compound die Fettsäure-Synthase (FAS) mit einem IC50-Wert von 71,7 μM hemmen kann. FAS ist ein Schlüsselenzym in der Lipogenese (der metabolischen Bildung von Fett) und wird als therapeutisches Ziel für Erkrankungen wie Krebs und Fettleibigkeit untersucht .

Studien zu Acylphloroglucinolen

this compound wurde in Studien verwendet, die sich auf Acylphloroglucinole konzentrieren, eine Klasse natürlicher Verbindungen mit verschiedenen biologischen Aktivitäten. Diese Studien umfassen die Isolierung und Identifizierung dieser Verbindungen, die potenzielle Anwendungen in der Pharmakologie haben .

Wirkmechanismus

Target of Action

Albaspidin AP primarily targets Fatty Acid Synthase (FAS) . FAS is an enzyme that plays a crucial role in the synthesis of fatty acids, which are key components of cellular membranes and signaling molecules. It has emerged as a potential therapeutic target for conditions such as cancer and obesity .

Mode of Action

This compound interacts with FAS and inhibits its activity. The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 71.7 μM . This means that this compound can inhibit half of the FAS activity at this concentration.

Result of Action

The inhibition of FAS by this compound can lead to a decrease in the production of fatty acids. Given that FAS is a potential therapeutic target for conditions such as cancer and obesity , the inhibition of this enzyme could potentially have therapeutic effects in these conditions.

Biochemische Analyse

Biochemical Properties

Albaspidin AP plays a significant role in biochemical reactions, particularly as an inhibitor of FAS . FAS is an enzyme that plays a crucial role in the synthesis of long-chain fatty acids. By inhibiting this enzyme, this compound can potentially disrupt the production of these fatty acids, which are essential components of cell membranes and signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the FAS enzyme and inhibiting its activity . This can lead to a decrease in the production of long-chain fatty acids, and subsequent changes in cell signaling and gene expression related to fatty acid metabolism.

Metabolic Pathways

This compound is involved in the fatty acid synthesis metabolic pathway due to its inhibitory action on FAS

Eigenschaften

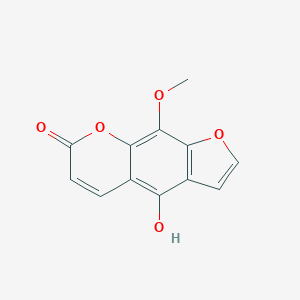

IUPAC Name |

2-acetyl-4-[(2,6-dihydroxy-3,3-dimethyl-4-oxo-5-propanoylcyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-7-12(24)14-16(26)11(18(28)22(5,6)20(14)30)8-10-15(25)13(9(2)23)19(29)21(3,4)17(10)27/h25-28H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINDGCLGBSBXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of Albaspidin AP?

A1: this compound is an acylphloroglucinol derivative first isolated as crystals from Dryopteris crassirhizoma Nakai []. While the abstract doesn't provide the full structure, it does mention that the ¹H-NMR and ¹³C-NMR data for this compound (compound II) were reported for the first time in this study []. Unfortunately, without access to the full paper, the specific molecular formula and weight cannot be determined from the abstract alone.

Q2: What analytical techniques were used to characterize this compound?

A2: The researchers utilized a combination of chemical knowledge and spectroscopic methods to identify the isolated compounds, including this compound []. Specifically, they used ¹H-NMR, ¹³C-NMR, and 2D NMR experiments to assign the spectroscopic data for this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.